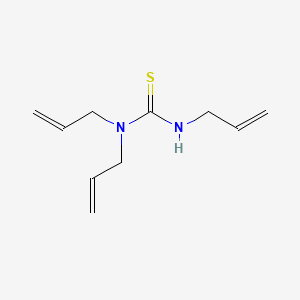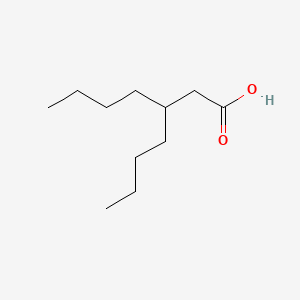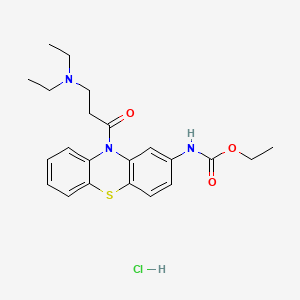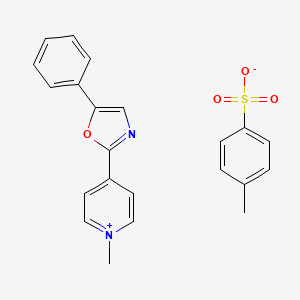
Isobutyl-(3-trifluoromethyl-phenyl)-amine
Übersicht
Beschreibung
Isobutyl-(3-trifluoromethyl-phenyl)-amine, also known as ITPMA, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 206.3 g/mol. ITPMA is a derivative of the amine functional group and is composed of carbon, hydrogen, nitrogen, and fluorine atoms. It has a boiling point of 160°C and a melting point of -25°C. ITPMA is a versatile compound with a wide range of applications in both organic and inorganic chemistry.
Wissenschaftliche Forschungsanwendungen
Isobutyl-(3-trifluoromethyl-phenyl)-amine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and is an important intermediate in the synthesis of pharmaceuticals. This compound is also used as a catalyst in the synthesis of polymers and as an additive in the production of lubricants. Additionally, it is used in the synthesis of pesticides and in the production of dyes and pigments.
Wirkmechanismus
Isobutyl-(3-trifluoromethyl-phenyl)-amine acts as a nucleophile in organic synthesis, reacting with electrophilic substrates to form new bonds. It is also a strong base, with a pKa of 8.4, which allows it to react with a variety of substrates. Additionally, this compound is an excellent solvent for many organic compounds, allowing for efficient reaction of these compounds.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects in humans or other organisms. It is not known to be toxic or to have any adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Isobutyl-(3-trifluoromethyl-phenyl)-amine in laboratory experiments include its low cost, availability, and stability. Additionally, it is relatively non-toxic and has a wide range of applications in organic and inorganic chemistry. The main limitation of using this compound in laboratory experiments is its low solubility in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
For the use of Isobutyl-(3-trifluoromethyl-phenyl)-amine include its use as a catalyst in the synthesis of pharmaceuticals, as an additive in the production of lubricants, and as a reagent in organic synthesis. Additionally, this compound could be used as an additive in the production of dyes and pigments, as well as in the synthesis of pesticides. It could also be used as a reagent in the synthesis of polymers and in the production of nanomaterials. Finally, this compound could be used as a catalyst in the production of biofuels.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(2)7-15-10-5-3-4-9(6-10)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODFIDQOGQENSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405707 | |
| Record name | ISOBUTYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55171-30-7 | |
| Record name | ISOBUTYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)
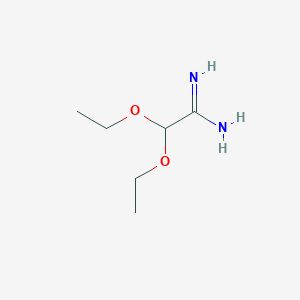

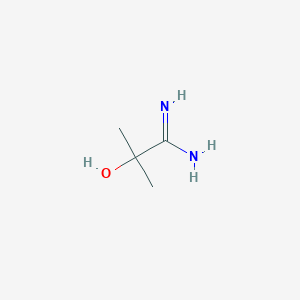
![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)

